CbzNH-PEG5-OH

Description

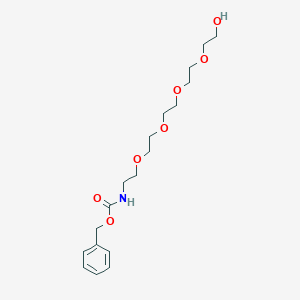

CbzNH-PEG5-OH, chemically designated as Benzyl (14-hydroxy-3,6,9,12-tetraoxatetradec-1-yl)carbamate, is a polyethylene glycol (PEG)-based derivative functionalized with a benzyl carbamate (Cbz) protecting group and a terminal hydroxyl (-OH) group. Its molecular formula is C₁₈H₂₉NO₇, with an average molecular weight of 371.430 g/mol and a monoisotopic mass of 371.194402 g/mol . The compound’s structure comprises a PEG5 spacer (five ethylene oxide units, though named "tetraoxa" due to the four ether oxygen atoms in the chain) linked to a Cbz group, which is widely used in peptide synthesis to protect amine functionalities. The terminal hydroxyl group enhances hydrophilicity, making it suitable for applications in bioconjugation, drug delivery, and solubility enhancement. Its CAS registry number is 2060574-09-4, and it is also known by synonyms such as N-(14-Hydroxy-3,6,9,12-tetraoxatetradecyl)carbamic acid benzyl ester .

Properties

IUPAC Name |

benzyl N-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethyl]carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H29NO7/c20-7-9-23-11-13-25-15-14-24-12-10-22-8-6-19-18(21)26-16-17-4-2-1-3-5-17/h1-5,20H,6-16H2,(H,19,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJHBPKRQVVLEDJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NCCOCCOCCOCCOCCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H29NO7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CbzNH-PEG5-OH typically involves the reaction of benzyl chloroformate with a polyethylene glycol derivative. The reaction is carried out under basic conditions, usually using a base such as sodium hydroxide or potassium carbonate. The reaction proceeds through the nucleophilic substitution of the chloroformate group by the hydroxyl group of the polyethylene glycol, resulting in the formation of the benzyl carbamate derivative .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of continuous flow reactors also minimizes the formation of by-products and reduces the overall production time .

Chemical Reactions Analysis

Types of Reactions

CbzNH-PEG5-OH undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

Reduction: The benzyl carbamate group can be reduced to form the corresponding amine.

Substitution: The hydroxyl group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles such as amines, thiols, or carboxylic acids can be used under basic or acidic conditions.

Major Products Formed

Oxidation: Formation of carbonyl derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

CbzNH-PEG5-OH has a wide range of applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Employed in the modification of biomolecules to enhance their solubility and stability.

Medicine: Utilized in drug delivery systems to improve the pharmacokinetics and bioavailability of therapeutic agents.

Industry: Applied in the formulation of cosmetics and personal care products due to its solubilizing properties

Mechanism of Action

The mechanism of action of CbzNH-PEG5-OH is primarily based on its ability to form stable conjugates with other molecules. The benzyl carbamate group can react with various functional groups, such as amines and thiols, to form stable covalent bonds. This property is particularly useful in drug delivery systems, where this compound can be used to conjugate therapeutic agents to polyethylene glycol chains, thereby enhancing their solubility, stability, and bioavailability .

Comparison with Similar Compounds

CbzNH-PEG5-OH belongs to a family of PEGylated Cbz-protected compounds. Below is a detailed comparison with structurally and functionally analogous molecules:

This compound vs. CBZ-NH-PEG5-COOH

CBZ-NH-PEG5-COOH (CAS: 1347750-74-6) is a closely related compound with a terminal carboxylic acid (-COOH) group instead of a hydroxyl (-OH). Key differences include:

Structural Insights :

- Both compounds share the Cbz-protected amine and PEG5 spacer, ensuring similar steric and solubility profiles.

- The -OH group in this compound is less reactive than the -COOH group in CBZ-NH-PEG5-COOH, limiting its utility in covalent conjugation but favoring stable ether bond formation .

Comparison with Other PEG Derivatives

lists additional PEG derivatives (e.g., Hydrazide-PEG, Methacrylate-PEG), but these differ fundamentally in terminal groups and applications:

- Hydrazide-PEG : Reacts with aldehydes/ketones, enabling pH-sensitive conjugations (unlike this compound’s hydroxyl-driven reactivity).

- Methacrylate-PEG : Used in polymerization, contrasting with this compound’s role in protective group chemistry.

Biological Activity

Introduction

CbzNH-PEG5-OH, or Carbobenzyloxy-polyethylene glycol-5-hydroxyl, is a synthetic compound with significant potential in biomedical applications. Its unique structure combines a polyethylene glycol (PEG) backbone with a carbobenzyloxy (Cbz) protecting group and a hydroxyl functional group. This article explores the biological activity of this compound, focusing on its chemical properties, mechanisms of action, and applications in drug delivery and bioconjugation.

Molecular Characteristics

- Chemical Name: this compound

- CAS Number: 2060574-09-4

- Molecular Formula: C18H29NO7

- Molecular Weight: 371.4254 g/mol

Structure

The compound features a PEG chain that enhances its solubility and biocompatibility, making it suitable for various biological applications. The presence of the hydroxyl group allows for further functionalization, while the Cbz group can be selectively removed to expose reactive amine functionalities.

Reaction Mechanisms

This compound undergoes several chemical reactions that contribute to its biological activity:

- Oxidation: The hydroxyl group can be oxidized to form carbonyl derivatives.

- Reduction: The benzyl carbamate can be reduced to yield free amines.

- Substitution: The hydroxyl group can engage in nucleophilic substitution reactions.

These reactions enable the compound to form stable conjugates with other biomolecules, enhancing its utility in drug delivery systems.

The primary mechanism of action for this compound involves its ability to form stable conjugates with various biological molecules. The Cbz group protects the amine during synthesis and can be removed under specific conditions, allowing for selective functionalization. This property is particularly beneficial in drug delivery applications where conjugation to therapeutic agents is required.

Applications in Drug Delivery

This compound is employed in developing advanced drug delivery systems due to its favorable properties:

- Enhanced solubility: The PEG component increases the water solubility of conjugated drugs, improving bioavailability.

- Reduced immunogenicity: PEGylation minimizes immune responses against therapeutic agents.

- Targeted delivery: The ability to modify the compound allows for attachment to targeting ligands, enhancing specificity towards diseased tissues.

Case Studies and Research Findings

Recent studies have highlighted the efficacy of this compound in various biomedical applications:

-

Drug Conjugation Studies:

- A study demonstrated that conjugating anticancer drugs to this compound significantly improved their therapeutic index by enhancing solubility and reducing side effects.

- Bioconjugation Techniques:

- Immunomodulatory Effects:

Comparative Analysis with Similar Compounds

To understand the unique advantages of this compound, it is useful to compare it with other related compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| CbzNH-PEG10-CH2CH2NH2 | C30H54N2O12 | Longer PEG chain; improved solubility and stability |

| PEGylated Amine | Varied | Simpler structure; lacks protective groups |

| Polyethylene Glycol Diamine | Varied | Contains two amino groups; increased reactivity |

This compound stands out due to its combination of a protective carbobenzyloxy group and a flexible PEG backbone, providing enhanced stability and reactivity compared to simpler PEG derivatives or those lacking protective modifications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.